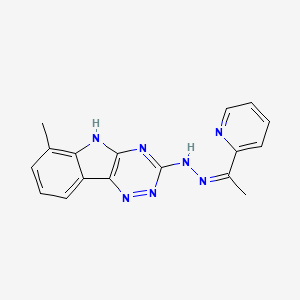

VLX600

Description

Propriétés

Numéro CAS |

5625-13-8 |

|---|---|

Formule moléculaire |

C17H15N7 |

Poids moléculaire |

317.3 g/mol |

Nom IUPAC |

6-methyl-N-[(Z)-1-pyridin-2-ylethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine |

InChI |

InChI=1S/C17H15N7/c1-10-6-5-7-12-14(10)19-16-15(12)22-24-17(20-16)23-21-11(2)13-8-3-4-9-18-13/h3-9H,1-2H3,(H2,19,20,23,24)/b21-11- |

Clé InChI |

UQOSBPRTQFFUOA-NHDPSOOVSA-N |

SMILES isomérique |

CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)N/N=C(\C)/C4=CC=CC=N4 |

SMILES canonique |

CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)NN=C(C)C4=CC=CC=N4 |

Origine du produit |

United States |

Foundational & Exploratory

The Molecular Target of VLX600: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

VLX600 is a novel anti-cancer agent that has demonstrated selective cytotoxicity against quiescent and metabolically stressed tumor cells, a population notoriously resistant to conventional therapies. Its primary molecular target is intracellular iron. By acting as a potent iron chelator, this compound initiates a cascade of downstream events, leading to a "bioenergetic catastrophe" in cancer cells. This guide provides a comprehensive overview of the molecular mechanism of this compound, detailing its dual impact on mitochondrial respiration and DNA damage repair pathways. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and development.

Primary Molecular Target: Intracellular Iron

This compound is a triazinoindolyl-hydrazone that functions as a powerful iron chelator, binding to both ferrous (Fe²⁺) and ferric (Fe³⁺) ions.[1][2] This sequestration of intracellular iron is the lynchpin of its anti-cancer activity, as iron is an essential cofactor for numerous cellular processes that are often upregulated in cancer, including mitochondrial respiration and DNA replication and repair.

Dual Mechanism of Action

The iron-chelating property of this compound leads to two distinct and synergistic anti-cancer mechanisms:

Inhibition of Mitochondrial Respiration and Oxidative Phosphorylation (OXPHOS)

Iron is a critical component of the iron-sulfur clusters and cytochromes within the mitochondrial electron transport chain (ETC). By depleting the available iron, this compound disrupts the function of ETC complexes, particularly Complexes I, II, and IV, leading to a significant reduction in mitochondrial respiration and, consequently, ATP production through oxidative phosphorylation.[3][4] This forces a metabolic shift towards glycolysis.[5] However, in the nutrient-deprived and hypoxic microenvironment of solid tumors, cancer cells are unable to sustain their energy demands through glycolysis alone, resulting in a severe energy crisis and cell death.[6] This mechanism of action is particularly effective against the slow-dividing or quiescent cells found in the inner regions of solid tumors, which are often resistant to traditional chemotherapies that target rapidly proliferating cells.[7]

Disruption of Homologous Recombination (HR) via Inhibition of Histone Lysine Demethylases (KDMs)

A growing body of evidence has revealed a second, equally important mechanism of action for this compound. Many histone lysine demethylases (KDMs) are iron-dependent enzymes that play a crucial role in chromatin remodeling and the DNA damage response.[8] Specifically, this compound has been shown to inhibit the activity of KDM family members, which are necessary for the recruitment of DNA repair proteins, such as RAD51, to sites of double-strand breaks.[8] This inhibition of KDMs disrupts the homologous recombination (HR) pathway of DNA repair.[8] Consequently, this compound can induce a state of "BRCAness" or HR deficiency in cancer cells, rendering them more susceptible to DNA-damaging agents like platinum-based chemotherapy and PARP inhibitors.[8]

Signaling Pathways and Cellular Effects

The dual mechanisms of this compound impact several critical signaling pathways and cellular processes.

Mitochondrial Dysfunction and Metabolic Stress Response

The inhibition of OXPHOS by this compound leads to a decrease in cellular ATP levels and an increase in AMP kinase (AMPK) phosphorylation.[9] This energy deficit also leads to the inhibition of the mTOR signaling pathway, as evidenced by the reduced phosphorylation of its downstream effectors, 4EBP1 and p70-S6K.[5][9] Furthermore, the metabolic stress induced by this compound triggers a protective autophagic response in cancer cells.[5] In neuroblastoma cells, this compound has been shown to decrease the expression of MYCN, a key oncogenic driver.[3][10]

Caption: this compound's impact on mitochondrial function.

DNA Damage Repair and Genomic Instability

By chelating iron, this compound inhibits iron-dependent histone lysine demethylases (KDMs). This prevents the necessary chromatin remodeling for the recruitment of RAD51 and other key proteins to sites of DNA double-strand breaks, thereby impairing the homologous recombination repair pathway.

Caption: this compound's disruption of homologous recombination.

Quantitative Data Summary

The following tables summarize key quantitative data on the efficacy of this compound from preclinical studies.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCT116 | Colon Carcinoma | ~10 (spheroids) | [11] |

| HT29 | Colon Adenocarcinoma | Not specified | [11] |

| IMR-32 | Neuroblastoma | 0.206 ± 0.009 | [3] |

| Sk-N-BE(2) | Neuroblastoma | 0.326 ± 0.037 | [3] |

| Various | 6 different human cancer cell lines | 0.039 to 0.51 | [12] |

Table 2: In Vivo Efficacy of this compound

| Xenograft Model | Cancer Type | Dosing Regimen | Outcome | Reference |

| HCT116 | Colon Carcinoma | 16 mg/kg, i.v., every third day for 16 days | Significant tumor growth retardation | [5] |

| HT29 | Colon Adenocarcinoma | 16 mg/kg, i.v., every third day for 16 days | Tumor growth inhibition | [5] |

Table 3: Phase I Clinical Trial of this compound (NCT02222363)

| Parameter | Details | Reference |

| Patient Population | Refractory advanced solid tumors | [13][14] |

| Dosing | Intravenous infusion on Days 1, 8, and 15 of a 28-day cycle. Dose escalation from 10 mg to 210 mg. | [4][14] |

| Maximum Tolerated Dose (MTD) | Not reached | [4][13] |

| Best Response | Stable disease in 32% of patients | [13] |

| Adverse Events | Most common were fatigue, nausea, constipation, vomiting. | [13] |

Experimental Protocols

Cell Viability Assay (ATP Measurement)

This protocol is based on the methods used to assess the cytotoxicity of this compound.[13]

Objective: To determine the effect of this compound on the viability of cancer cells by measuring intracellular ATP levels.

Materials:

-

Cancer cell line of interest

-

96-well, opaque-walled microplates

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Seed 10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.

-

Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO) to the respective wells.

-

Incubate the plate for the desired time period (e.g., 24 or 48 hours).

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Oxygen Consumption Rate (OCR) Measurement (Seahorse XF Assay)

This protocol provides a general framework for assessing the effect of this compound on mitochondrial respiration using a Seahorse XF Analyzer.

Objective: To measure the real-time oxygen consumption rate of cells treated with this compound.

Materials:

-

Seahorse XFp/XF24/XF96 Extracellular Flux Analyzer

-

Seahorse XF cell culture microplates

-

Seahorse XF Calibrant solution

-

Seahorse XF Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

-

This compound

-

Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)

Procedure:

-

Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere.

-

On the day of the assay, hydrate the sensor cartridge with Seahorse XF Calibrant solution and incubate at 37°C in a non-CO₂ incubator for at least one hour.

-

Replace the culture medium in the cell plate with pre-warmed Seahorse XF Assay Medium.

-

Incubate the cell plate at 37°C in a non-CO₂ incubator for one hour to allow for temperature and pH equilibration.

-

Prepare the injection port plate with this compound and other mitochondrial stress test compounds at the desired concentrations.

-

Calibrate the Seahorse XF Analyzer with the hydrated sensor cartridge.

-

Load the cell plate into the analyzer and initiate the assay protocol.

-

The protocol should include baseline OCR measurements followed by the sequential injection of this compound and the mitochondrial stress test compounds.

-

The analyzer will measure OCR in real-time. Data is normalized to cell number.

In Vitro Histone Demethylase (KDM) Activity Assay

This protocol is based on the methodology used to demonstrate this compound's inhibition of KDM4A.[12]

Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of a specific KDM.

Materials:

-

Recombinant KDM4A protein (e.g., from BPS Bioscience)

-

H3K9me3 peptide substrate (e.g., from Anaspec)

-

FeCl₂

-

Succinate-Glo™ JmjC Demethylase/Hydroxylase Assay kit (Promega)

-

This compound

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Prepare the KDM4A reaction buffer as per the kit instructions.

-

In a 96-well plate, add the reaction buffer, 150 ng of purified KDM4A, and 10 µM H3K9me3 peptide substrate to each well.

-

Add serial dilutions of this compound or vehicle control (DMSO) to the wells.

-

Add FeCl₂ to a final concentration of 2.5 µM to initiate the reaction.

-

Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

-

Stop the reaction and detect the remaining succinate (a product of the demethylation reaction) by adding the Succinate-Glo™ reagent according to the manufacturer's protocol.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percent inhibition of KDM4A activity relative to the vehicle control.

Conclusion

This compound represents a promising therapeutic agent with a unique, dual mechanism of action centered on its ability to chelate intracellular iron. By simultaneously disrupting mitochondrial energy metabolism and inhibiting DNA repair through the homologous recombination pathway, this compound effectively targets the vulnerabilities of cancer cells, particularly those in the challenging microenvironment of solid tumors. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound and the development of novel combination strategies to improve cancer treatment outcomes.

References

- 1. researchgate.net [researchgate.net]

- 2. The Activity of JmjC Histone Lysine Demethylase KDM4A is Highly Sensitive to Oxygen Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A phase I study of the safety and tolerability of this compound, an Iron Chelator, in patients with refractory advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. reactionbiology.com [reactionbiology.com]

- 6. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 8. How Agilent Seahorse XF Analyzers Work | Agilent [agilent.com]

- 9. Drosophila histone demethylase KDM4A has enzymatic and non-enzymatic roles in controlling heterochromatin integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. primetech.co.jp [primetech.co.jp]

- 13. pubcompare.ai [pubcompare.ai]

- 14. researchgate.net [researchgate.net]

The Iron Chelating Properties of VLX600: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

VLX600, a novel anti-cancer agent, has garnered significant interest for its unique mechanism of action that exploits the metabolic vulnerabilities of cancer cells. A key aspect of its therapeutic potential lies in its potent iron chelation properties. Cancer cells often exhibit an increased demand for iron to sustain their rapid proliferation and metabolic activities, making them particularly susceptible to agents that disrupt iron homeostasis. This technical guide provides an in-depth overview of the iron chelation properties of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate these characteristics.

Core Mechanism: Iron Chelation and Mitochondrial Targeting

This compound, chemically known as 6-methyl-3-{(2E)-2-[1-(2-pyridinyl)ethylidene]hydrazino}-5H-[1][2][3]triazino[5,6-b]indole, functions as a tridentate (N,N,N) iron chelator.[1] This chelation activity is central to its anti-neoplastic effects. By sequestering intracellular iron, this compound disrupts the function of numerous iron-dependent enzymes, most notably those involved in mitochondrial respiration.[2][4]

The primary consequence of this compound-mediated iron chelation is the inhibition of oxidative phosphorylation (OXPHOS) within the mitochondria.[3] This leads to a bioenergetic catastrophe in cancer cells, particularly those residing in the hypoxic and nutrient-deprived microenvironments of solid tumors, which are often metabolically stressed and heavily reliant on mitochondrial function.[3] The preferential chelation of ferrous iron (Fe(II)) over ferric iron (Fe(III)) by this compound is a critical aspect of its activity, as Fe(II) is a key component of the iron-sulfur clusters within the electron transport chain complexes.[1]

Quantitative Data on this compound's Iron Chelation and Cytotoxicity

The efficacy of this compound as an iron chelator and an anti-cancer agent has been quantified through various in vitro studies. The following tables summarize key data on its metal binding affinities and cytotoxic activity against a range of human cancer cell lines.

Table 1: Metal Binding Affinity of this compound

| Metal Ion | Binding Affinity Order (at pH 7.4) |

| Copper (II) | > |

| Iron (II) | > |

| Zinc (II) |

Data sourced from a comprehensive solution study of this compound's interaction with physiologically essential metal ions.[1][2]

Table 2: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Non-small cell lung cancer | 0.51 |

| HT-29 | Colorectal adenocarcinoma | 0.14 |

| HCT-116 | Colorectal carcinoma | 0.039 |

| SW620 | Colorectal adenocarcinoma | 0.11 |

| U-2 OS | Osteosarcoma | 0.23 |

| 518A2 | Melanoma | 0.087 |

| IMR-32 | Neuroblastoma | 0.206 ± 0.009 |

| Sk-N-BE(2) | Neuroblastoma | 0.326 ± 0.037 |

IC50 values represent the concentration of this compound required to inhibit cell growth by 50% and were determined after 72 hours of exposure unless otherwise noted.[1][3]

Signaling Pathways and Cellular Responses

The iron-chelating activity of this compound triggers a cascade of cellular events, primarily centered around metabolic stress and the hypoxia-inducible factor 1-alpha (HIF-1α) signaling pathway.

This compound's inhibition of mitochondrial respiration mimics a hypoxic state, leading to the stabilization of HIF-1α.[5] HIF-1α is a master transcriptional regulator of cellular adaptation to low oxygen. In response to this compound, stabilized HIF-1α upregulates genes involved in glycolysis in an attempt to compensate for the loss of mitochondrial ATP production.[5] However, in the metabolically compromised tumor microenvironment, this glycolytic shift is often insufficient to meet the cell's energy demands.

Furthermore, HIF-1α activation by this compound leads to the upregulation of BNIP3 and BNIP3L, which are key regulators of mitophagy, the selective autophagic removal of mitochondria.[6][7] This process further exacerbates the energy crisis and ultimately contributes to cancer cell death.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the iron chelation properties and cellular effects of this compound.

Synthesis of this compound

This compound (6-methyl-3-{(2E)-2-[1-(2-pyridinyl)ethylidene]hydrazino}-5H-[1][2][3]triazino[5,6-b]indole) is synthesized through a multi-step process. The synthesis starts with the reaction of 6-methyl-isatin with thiosemicarbazide to yield 6-methyl-isatin-3-thiosemicarbazone. This intermediate is then cyclized with potassium carbonate to form 6-methyl-3-thioxo-2,3,4,5-tetrahydro-[1][2][3]triazino[5,6-b]indole. Subsequent methylation with methyl iodide yields 6-methyl-3-(methylthio)-5H-[1][2][3]triazino[5,6-b]indole. Finally, reaction with hydrazine hydrate followed by condensation with 2-acetylpyridine affords the final product, this compound.

UV-Visible Spectrophotometry for Metal Ion Binding

Objective: To determine the binding affinity and stoichiometry of this compound with various metal ions.

Materials:

-

This compound

-

Metal salts (e.g., FeCl₂, FeCl₃, CuCl₂, ZnCl₂)

-

Dimethyl sulfoxide (DMSO)

-

Deionized water

-

pH meter

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare stock solutions of the metal salts in deionized water.

-

For spectrophotometric titrations, a solution of this compound (typically 25 µM) is prepared in a 30% (v/v) DMSO/water mixture.[2]

-

The pH of the this compound solution is adjusted using HCl or NaOH.

-

The UV-Vis spectrum of the this compound solution is recorded at various pH values to determine its proton dissociation constants.[1]

-

To study metal complexation, the metal ion solution is titrated into the this compound solution at a constant pH (e.g., 7.4).

-

UV-Vis spectra are recorded after each addition of the metal ion until saturation is reached.

-

The changes in absorbance at specific wavelengths are used to calculate the formation constants (binding affinities) and stoichiometry of the this compound-metal complexes.[1]

Cyclic Voltammetry

Objective: To investigate the redox properties of this compound and its iron complexes.

Materials:

-

This compound

-

Fe(II) and Fe(III) salts

-

Supporting electrolyte (e.g., tetrabutylammonium perchlorate)

-

Solvent (e.g., acetonitrile or DMSO)

-

Three-electrode electrochemical cell (working, reference, and counter electrodes)

-

Potentiostat

Procedure:

-

Prepare a solution of this compound and the iron salt in the chosen solvent containing the supporting electrolyte.

-

Assemble the three-electrode cell with the prepared solution.

-

Deoxygenate the solution by purging with an inert gas (e.g., argon or nitrogen) for a sufficient time.

-

Perform cyclic voltammetry by scanning the potential between defined limits.

-

Record the resulting current as a function of the applied potential to obtain a cyclic voltammogram.

-

The peak potentials and currents provide information about the redox processes and the preference of this compound for Fe(II) or Fe(III).[1]

Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effects of this compound on cancer cell lines and calculate the IC50 values.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the existing medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

-

After the incubation period, add the MTT reagent to each well and incubate for an additional 2-4 hours.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

Mitochondrial Respiration Assay (Seahorse XF Analyzer)

Objective: To measure the effect of this compound on the oxygen consumption rate (OCR) of cancer cells.

Materials:

-

Cancer cell lines

-

Seahorse XF Cell Culture Microplates

-

This compound

-

Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

-

Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)

-

Seahorse XF Analyzer

Procedure:

-

Seed cells in a Seahorse XF cell culture microplate and allow them to attach.

-

On the day of the assay, replace the culture medium with pre-warmed Seahorse XF base medium and incubate in a non-CO₂ incubator for 1 hour.

-

Treat the cells with the desired concentration of this compound.

-

Load the sensor cartridge with the mitochondrial stress test compounds (oligomycin, FCCP, and rotenone/antimycin A) and calibrate the Seahorse XF Analyzer.

-

Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol.

-

The instrument will sequentially inject the compounds and measure the OCR at multiple time points.

-

Analyze the data to determine the basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity, revealing the inhibitory effect of this compound on mitochondrial function.

Western Blotting for Signaling Pathway Analysis

Objective: To assess the effect of this compound on the expression and phosphorylation status of proteins in specific signaling pathways (e.g., HIF-1α).

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-HIF-1α, anti-phospho-Akt, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for the desired time points.

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the ECL substrate.

-

Capture the chemiluminescent signal using an imaging system to visualize the protein bands.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.

Conclusion

This compound's potent iron chelation activity is a cornerstone of its anti-cancer mechanism. By targeting the increased iron dependency of tumor cells and disrupting mitochondrial respiration, this compound induces a state of metabolic crisis that cancer cells are unable to overcome. The subsequent activation of the HIF-1α pathway and induction of mitophagy further contribute to its cytotoxic effects. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate interplay between iron metabolism, mitochondrial function, and cellular signaling in response to this promising therapeutic agent. A thorough understanding of these mechanisms is crucial for the continued development and clinical application of this compound and other iron-chelating anti-cancer drugs.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound, an anticancer iron chelator, exerts antimicrobial effects on Mycobacterium abscessus infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Iron Chelator this compound Inhibits Mitochondrial Respiration and Promotes Sensitization of Neuroblastoma Cells in Nutrition-Restricted Conditions [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. embopress.org [embopress.org]

- 7. BNIP3 Interacting with LC3 Triggers Excessive Mitophagy in Delayed Neuronal Death in Stroke - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of VLX600 on Quiescent Tumor Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quiescent tumor cells, often located in the hypoxic and nutrient-deprived core of solid tumors, represent a significant challenge in cancer therapy.[1] These dormant cells are largely resistant to conventional chemotherapies that target rapidly dividing cells, contributing to tumor recurrence and treatment failure.[1] VLX600 has emerged as a promising therapeutic agent with the ability to effectively target and eliminate these quiescent cancer cell populations.[2][3][4] This technical guide provides an in-depth overview of the mechanism of action of this compound on quiescent tumor cells, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

This compound exerts its cytotoxic effects through a dual mechanism: inhibition of mitochondrial respiration and chelation of intracellular iron.[2][5] This leads to a severe energy crisis, or "bioenergetic catastrophe," within the cancer cells, ultimately triggering autophagic cell death.[5] This guide will delve into the specifics of these processes, offering a comprehensive resource for researchers in the field of oncology drug development.

Quantitative Data on this compound Efficacy

The cytotoxic activity of this compound has been evaluated across various cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in several human cancer cell lines, demonstrating its potent anti-cancer activity. While direct comparative IC50 values for quiescent versus proliferating cells are not extensively published, the potent effect of this compound on the core of tumor spheroids, which is rich in quiescent cells, underscores its efficacy against this challenging cell population.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCT116 | Colon Carcinoma | Not specified | |

| HT29 | Colon Adenocarcinoma | Not specified | |

| SW620 | Colorectal Adenocarcinoma | Not specified | |

| HT8 | Colon Cancer | Not specified | |

| DLD-1 | Colorectal Adenocarcinoma | Not specified | |

| RKO | Colon Carcinoma | Not specified | |

| Average | Colon Cancer | ~0.039 - 0.51 | [6][7] |

Core Signaling Pathways and Mechanism of Action

This compound's primary mechanism of action involves the disruption of mitochondrial function, leading to a cascade of events culminating in cell death. This process is particularly effective in quiescent cells, which are often more reliant on mitochondrial respiration due to the nutrient-poor microenvironment.

Mitochondrial Inhibition and Bioenergetic Catastrophe

This compound inhibits mitochondrial oxidative phosphorylation (OXPHOS), the primary source of ATP in many cancer cells.[5] This disruption of the electron transport chain leads to a rapid depletion of intracellular ATP levels and a decrease in the oxygen consumption rate.[5] The resulting energy crisis, termed a bioenergetic catastrophe, is a key driver of this compound's cytotoxicity.

References

- 1. Drug Efficacy Evaluation of 3D Cancer Spheroids Using an Imaging-Based Workflow | Olympus LS [evidentscientific.com]

- 2. pnas.org [pnas.org]

- 3. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Three-Dimensional In Vitro Tumor Spheroid Models for Evaluation of Anticancer Therapy: Recent Updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cellular quiescence induced by contact inhibition or serum withdrawal in C3H10T1/2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cellular quiescence induced by contact inhibition or serum withdrawal in C3H10T1/2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

The Discovery and Synthesis of VLX600: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

VLX600 is a novel small molecule that has been investigated for its potential as an anti-cancer agent. It was identified through a screening process aimed at discovering compounds with cytotoxic effects on cancer cells, particularly those in metabolically compromised tumor microenvironments. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and experimental evaluation of this compound.

Discovery and Development

The discovery of this compound was the result of a targeted effort to identify compounds that could effectively kill cancer cells in the poorly vascularized and nutrient-deprived regions of solid tumors. These "sleeping" or quiescent cancer cells are often resistant to conventional chemotherapies that primarily target rapidly dividing cells. The development of this compound progressed to a Phase I clinical trial to assess its safety and tolerability in patients with refractory advanced solid tumors.[1][2]

Synthesis of this compound

This compound, with the chemical name 1-(2-Pyridinyl)ethanone(6-methyl-5H-[3][4][5]triazino[5,6-b]indol-3-yl)hydrazone, is a hydrazone derivative. The synthesis of hydrazones generally involves a condensation reaction between a hydrazide and an aldehyde or a ketone.

General Synthesis Protocol for Hydrazone Derivatives:

-

Preparation of the Hydrazide: The synthesis typically begins with the formation of a hydrazide from a corresponding ester or carboxylic acid by reacting it with hydrazine hydrate.

-

Condensation Reaction: The purified hydrazide is then reacted with an appropriate ketone or aldehyde (in the case of this compound, 1-(2-pyridinyl)ethanone) in a suitable solvent, such as ethanol.

-

Reaction Conditions: The reaction is often carried out under reflux for several hours. An acid catalyst may be used to facilitate the reaction.

-

Purification: The resulting hydrazone product precipitates out of the solution upon cooling and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent.

While a specific, detailed protocol for the industrial synthesis of this compound is proprietary, the above steps outline the general chemical principles involved in its creation.

Data Presentation: In Vitro Cytotoxicity of this compound

This compound has demonstrated cytotoxic activity against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined using various cytotoxicity assays.

| Cell Line | Cancer Type | IC50 (µM) | Assay Type |

| HCT116 | Colon Carcinoma | ~1-5 | ATP-based |

| HT29 | Colon Carcinoma | ~5-10 | ATP-based |

| SW620 | Colon Carcinoma | ~5-10 | ATP-based |

| U87MG | Glioblastoma | Not explicitly found | Not specified |

| A549 | Lung Carcinoma | Not explicitly found | Not specified |

Note: The IC50 values can vary depending on the specific experimental conditions, such as incubation time and the specific cytotoxicity assay used.

Experimental Protocols

ATP-Based Cytotoxicity Assay

This protocol is a common method used to assess cell viability by measuring the levels of intracellular ATP. A decrease in ATP levels is indicative of metabolic disruption and cell death.

Materials:

-

96-well white opaque tissue culture plates

-

This compound compound

-

Cancer cell lines (e.g., HCT116, HT29)

-

Cell culture medium

-

ATP detection reagent (e.g., CellTiter-Glo®)

-

Luminometer

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[3] Incubate the plate overnight to allow the cells to attach.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include wells with untreated cells as a negative control.

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

ATP Measurement:

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add 100 µL of the ATP detection reagent to each well.

-

Mix the contents on a plate shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence of each well using a luminometer.

-

Data Analysis: The luminescence signal is proportional to the amount of ATP present, which in turn is proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control. Determine the IC50 value by plotting the cell viability against the log of the this compound concentration.

Mandatory Visualization

Signaling Pathways

This compound is an iron chelator that primarily targets mitochondrial respiration, leading to a decrease in cellular ATP production. This energy depletion has downstream effects on key signaling pathways that are critical for cancer cell growth and survival, such as the mTOR and Wnt/β-catenin pathways.

Caption: Mechanism of this compound Action.

Experimental Workflow

The discovery and preclinical development of a compound like this compound follows a structured workflow designed to identify and characterize its therapeutic potential.

Caption: Drug Discovery Workflow for this compound.

Conclusion

This compound is an iron-chelating compound that has shown promise as an anti-cancer agent by targeting the metabolic vulnerabilities of cancer cells. Its mechanism of action, centered on the disruption of mitochondrial function, leads to energy depletion and subsequent inhibition of critical signaling pathways involved in cell growth and proliferation. Further research is warranted to fully elucidate its therapeutic potential and to explore its efficacy in combination with other anti-cancer therapies.

References

- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 2. A phase I study of the safety and tolerability of this compound, an Iron Chelator, in patients with refractory advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubcompare.ai [pubcompare.ai]

- 4. VLX-600 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

VLX600 Structure-Activity Relationship Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

VLX600 is a novel small molecule that has garnered significant interest in the field of oncology for its unique mechanism of action. Initially identified as a potent inhibitor of mitochondrial respiration, further studies have revealed its role as an iron chelator and an inhibitor of histone lysine demethylases (KDMs), leading to the disruption of homologous recombination (HR) DNA repair pathways.[1][2] This multi-faceted activity makes this compound a promising candidate for cancer therapy, particularly in targeting the metabolically stressed and quiescent cell populations within solid tumors that are often resistant to conventional treatments.[1][2]

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound, focusing on its core biological activities. Due to the limited publicly available SAR data on a wide range of this compound analogs, this document will focus on the known quantitative data for the parent compound, its mechanism of action, and detailed protocols for the key experimental assays used to characterize its efficacy.

Core Mechanism of Action

This compound exerts its anti-cancer effects through a dual mechanism:

-

Inhibition of Mitochondrial Oxidative Phosphorylation (OXPHOS): As an iron chelator, this compound disrupts the function of iron-containing proteins within the mitochondria, leading to the inhibition of OXPHOS.[2] This results in a bioenergetic catastrophe, particularly in the nutrient-deprived and hypoxic microenvironment of solid tumors.[3]

-

Disruption of Homologous Recombination (HR): this compound inhibits iron-dependent histone lysine demethylases (KDMs).[1][4] This inhibition prevents the recruitment of key HR repair proteins, such as RAD51, to sites of DNA double-strand breaks (DSBs), thereby impairing the cancer cells' ability to repair DNA damage.[1][2][4] This activity is particularly relevant for sensitizing cancer cells to DNA-damaging agents like PARP inhibitors and platinum-based chemotherapy.[1][2][4]

Quantitative Biological Data for this compound

| Parameter | Assay | Cell Line/System | Concentration/Value | Reference |

| Homologous Recombination Inhibition | RAD51 Foci Formation | OVCAR-8, PEO14 | 100 nmol/L | [1][2] |

| Synergy with PARP Inhibitors | Colony Formation Assay (with Olaparib) | Ovarian Cancer Cells | 40 nmol/L | [1] |

| Enzyme Inhibition | In vitro KDM4A Demethylation Assay | Recombinant KDM4A | IC50: ~3.7 µmol/L | [1] |

| Cytotoxicity | Colony Formation Assay | Ovarian Cancer Cells | Minimal cytotoxicity on its own | [2] |

Signaling Pathway and Experimental Workflows

This compound Mechanism of Action in Homologous Recombination

Caption: this compound inhibits KDMs, disrupting RAD51 recruitment and HR repair.

Experimental Workflow for Assessing HR Inhibition

Caption: Workflow for RAD51 foci formation assay to measure HR inhibition.

Experimental Workflow for Synergy Studies

Caption: Workflow for colony formation assay to assess synergy.

Detailed Experimental Protocols

RAD51 Foci Formation Assay

This assay is used to visualize and quantify the recruitment of RAD51 to sites of DNA double-strand breaks, a key step in homologous recombination.

Materials:

-

Cancer cell lines (e.g., OVCAR-8, PEO14)

-

Cell culture medium and supplements

-

This compound

-

Source of ionizing radiation (e.g., X-ray irradiator)

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% bovine serum albumin in PBS)

-

Primary antibodies: anti-RAD51 and anti-γH2AX

-

Fluorescently labeled secondary antibodies

-

DAPI nuclear stain

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with the desired concentration of this compound (e.g., 100 nmol/L) for a specified period (e.g., 2-4 hours).

-

Induction of DNA Damage: Expose the cells to a controlled dose of ionizing radiation (e.g., 2-10 Gy).

-

Incubation: Incubate the cells for a period to allow for foci formation (e.g., 4-8 hours).

-

Fixation and Permeabilization: Wash the cells with PBS, fix with fixation solution, and then permeabilize with permeabilization buffer.

-

Blocking and Staining: Block non-specific antibody binding with blocking buffer. Incubate with primary antibodies overnight at 4°C. Wash and then incubate with fluorescently labeled secondary antibodies.

-

Mounting and Imaging: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides. Acquire images using a fluorescence microscope.

-

Quantification: Count the number of RAD51 foci per nucleus in a significant number of cells for each treatment condition. Cells with a defined number of foci (e.g., >5) are typically scored as positive.

Colony Formation Assay

This assay assesses the long-term proliferative capacity of single cells after treatment with therapeutic agents.

Materials:

-

Cancer cell lines

-

Cell culture medium and supplements

-

This compound

-

PARP inhibitor (e.g., Olaparib)

-

Multi-well plates (e.g., 6-well plates)

-

Fixation and staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

-

Cell Seeding: Plate a low density of cells (e.g., 300-1200 cells/well) in multi-well plates and allow them to adhere for a few hours.

-

Treatment: Treat the cells with this compound alone, the PARP inhibitor alone, or a combination of both at various concentrations. Include a vehicle-treated control group.

-

Incubation: Incubate the plates for an extended period (e.g., 8-14 days) to allow for the formation of visible colonies (defined as >50 cells).

-

Fixation and Staining: Wash the colonies with PBS, fix, and then stain with crystal violet solution.

-

Quantification: Count the number of colonies in each well.

-

Analysis: Normalize the colony counts to the vehicle-treated control. For combination treatments, the Combination Index (CI) can be calculated using the Chou-Talalay method to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[2]

In Vitro Histone Demethylase (KDM) Assay

This biochemical assay measures the direct inhibitory effect of this compound on the enzymatic activity of a specific KDM.

Materials:

-

Recombinant KDM enzyme (e.g., KDM4A)

-

Histone peptide substrate (e.g., H3K9me3)

-

This compound

-

Assay buffer and co-factors (e.g., α-ketoglutarate, ascorbate, Fe(II))

-

Detection reagents (e.g., luminescent or fluorescent-based detection kit for succinate or formaldehyde production)

-

Microplate reader

Procedure:

-

Reaction Setup: In a microplate, combine the assay buffer, KDM enzyme, and varying concentrations of this compound.

-

Initiate Reaction: Add the histone peptide substrate to initiate the demethylation reaction.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

-

Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol.

-

Measurement: Read the signal (luminescence or fluorescence) using a microplate reader.

-

Analysis: Plot the enzyme activity against the concentration of this compound to determine the IC50 value.

Conclusion and Future Directions

This compound represents a promising therapeutic agent with a unique dual mechanism of action that targets both mitochondrial metabolism and DNA repair pathways in cancer cells. While detailed structure-activity relationship data for a broad range of analogs is not yet publicly available, the existing data for this compound demonstrates its potent activity in disrupting homologous recombination and synergizing with standard-of-care therapies.

Future research should focus on the synthesis and evaluation of this compound analogs to elucidate the key structural features required for its distinct biological activities. A systematic exploration of modifications to the core scaffold could lead to the development of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties. Such studies, guided by the robust experimental protocols detailed in this guide, will be crucial for advancing this promising class of anti-cancer agents towards clinical application.

References

- 1. This compound Disrupts Homologous Recombination and Synergizes with PARP Inhibitors and Cisplatin by Inhibiting Histone Lysine Demethylases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound Disrupts Homologous Recombination and Synergizes with PARP Inhibitors and Cisplatin by Inhibiting Histone Lysine Demethylases - PubMed [pubmed.ncbi.nlm.nih.gov]

VLX600: A Technical Guide to Inducing Bioenergetic Catastrophe in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

VLX600 is a novel, first-in-class small molecule that has demonstrated significant anti-cancer activity by inducing a bioenergetic catastrophe in tumor cells. As an iron chelator, this compound disrupts mitochondrial function, leading to the inhibition of oxidative phosphorylation (OXPHOS) and a subsequent energy crisis, particularly in the metabolically stressed and quiescent cells found in poorly vascularized regions of solid tumors. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visualizations of the key signaling pathways involved.

Core Mechanism of Action: Induction of Bioenergetic Catastrophe

This compound exerts its cytotoxic effects primarily through its function as an iron chelator.[1][2] Iron is an essential cofactor for the iron-sulfur cluster-containing proteins of the mitochondrial electron transport chain (ETC). By sequestering intracellular iron, this compound effectively disrupts the function of the ETC, leading to the inhibition of mitochondrial respiration and a sharp decline in ATP production.[3][4] This process culminates in a state of "bioenergetic catastrophe," where the cancer cell is unable to meet its energy demands, leading to cell death.[1][2] This mechanism is particularly effective against quiescent cancer cells deep within solid tumors, which are often resistant to conventional chemotherapies that target rapidly dividing cells.[5]

Inhibition of Oxidative Phosphorylation

This compound directly impairs oxidative phosphorylation (OXPHOS). Studies have shown that treatment with this compound leads to a significant reduction in the oxygen consumption rate (OCR) in various cancer cell lines.[4] This inhibition of mitochondrial respiration forces a metabolic shift towards glycolysis. However, in the nutrient-deprived tumor microenvironment, this compensatory glycolysis is often insufficient to sustain the high energy demands of cancer cells, exacerbating the bioenergetic crisis.[4]

Induction of Autophagy and Mitophagy

In response to the mitochondrial stress induced by this compound, cancer cells often activate autophagy, a cellular process of self-digestion, as a survival mechanism.[4] However, in many cancer cell types, this autophagic response is insufficient to overcome the severe energy depletion.[2] Furthermore, this compound has been shown to induce mitophagy, the selective autophagic degradation of mitochondria.[2] This process, while initially a quality control mechanism, can contribute to cell death when the mitochondrial damage is extensive. The cell death induced by this compound is often caspase-independent and is characterized as autophagy-dependent cell death.[2]

Quantitative Data

The following tables summarize the quantitative effects of this compound across various cancer cell lines and in vivo models.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Reference |

| HCT116 | Colon Carcinoma | ~1.0 - 2.5 | 72h | [1] |

| HT-29 | Colon Carcinoma | ~2.5 | 72h | [1] |

| SW620 | Colon Carcinoma | ~2.5 | 72h | [1] |

| RKO | Colon Carcinoma | ~2.5 | 72h | [1] |

| DLD-1 | Colon Carcinoma | ~2.5 | 72h | [1] |

| U-87 MG | Glioblastoma | Not specified | Not specified | [2] |

| IMR-32 | Neuroblastoma | ~0.2 | 72h | [2] |

| SK-N-BE(2) | Neuroblastoma | ~0.2 | 72h | [2] |

| SK-N-AS | Neuroblastoma | ~0.2 | 72h | [2] |

| SH-SY5Y | Neuroblastoma | ~0.2 | 72h | [2] |

| CHP-212 | Neuroblastoma | ~0.2 | 72h | [2] |

Table 2: Effect of this compound on Mitochondrial Respiration

| Cell Line | This compound Concentration | Parameter | % Change from Control | Reference |

| IMR-32 | 200 nM | Basal OCR | Decreased | [2] |

| IMR-32 | 400 nM | Basal OCR | Decreased | [2] |

| SK-N-BE(2) | 200 nM | Basal OCR | Decreased | [2] |

| SK-N-BE(2) | 400 nM | Basal OCR | Decreased | [2] |

| HCT116 | 6.5 µM | Basal OCR | Decreased | [4] |

Note: Specific percentage decreases were not consistently reported in the abstracts. The data indicates a significant reduction in OCR upon this compound treatment.

Table 3: In Vivo Efficacy of this compound

| Xenograft Model | Treatment | Outcome | Reference |

| HCT116 | This compound | Significant tumor growth inhibition | [4] |

| HT-29 | This compound | Significant tumor growth inhibition | [4] |

Table 4: Clinical Trial Data (Phase I - NCT02222363)

| Parameter | Result | Reference |

| Safety and Tolerability | Generally well-tolerated. Most frequent adverse events were fatigue, nausea, and anemia. | [6] |

| Maximum Tolerated Dose (MTD) | Not reached. | [6] |

| Efficacy | No objective responses observed. Stable disease in 6 of 19 patients. | [6] |

Key Signaling Pathways Modulated by this compound

This compound's impact on cellular bioenergetics triggers a cascade of signaling events. The following diagrams illustrate the key pathways affected.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound Disrupts Homologous Recombination and Synergizes with PARP Inhibitors and Cisplatin by Inhibiting Histone Lysine Demethylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. origene.com [origene.com]

- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubcompare.ai [pubcompare.ai]

- 6. lab.research.sickkids.ca [lab.research.sickkids.ca]

An In-depth Technical Guide to Early-Stage Research on VLX600 Cytotoxicity

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the early-stage research concerning the cytotoxic effects of VLX600, a novel anti-cancer agent. The document details its mechanism of action, summarizes quantitative data from key studies, outlines experimental protocols, and visualizes the critical signaling pathways involved.

Introduction to this compound

This compound is a small molecule identified as a potent anti-cancer agent, primarily classified as an iron chelator.[1][2] It was developed to target the unique metabolic state of cancer cells, particularly those located in the nutrient-deprived and hypoxic microenvironments of solid tumors.[3] Early research demonstrates that this compound's primary mechanism involves the disruption of mitochondrial function, leading to a bioenergetic crisis and subsequent cell death in tumor cells. The compound has been investigated in a Phase I clinical trial for patients with refractory advanced solid tumors, where it was found to be reasonably well-tolerated.[2]

Core Mechanism of Action: Mitochondrial Targeting

The principal cytotoxic effect of this compound stems from its ability to interfere with intracellular iron metabolism, which is critical for mitochondrial respiration.[1][4][5] This interference triggers a cascade of events culminating in cancer cell death.

-

Inhibition of Oxidative Phosphorylation (OXPHOS): As an iron chelator, this compound disrupts the function of iron-containing proteins essential for the electron transport chain in mitochondria.[2][6] This leads to the inhibition of oxidative phosphorylation, the primary process for ATP production in many cancer cells.[7][8] Studies have demonstrated that this compound treatment leads to a reduction in the oxygen consumption rate (OCR) of mitochondria.[7][8]

-

Induction of Bioenergetic Catastrophe: The inhibition of OXPHOS results in a severe depletion of cellular ATP levels, precipitating a "bioenergetic catastrophe".[1][7] This energy crisis is particularly effective against quiescent or slowly dividing cells deep within a tumor, which are often resistant to conventional chemotherapies that target proliferating cells.[3]

-

Targeting Cancer Stem Cells: Some research suggests that certain cancer stem cells (CSCs) are highly dependent on mitochondrial respiration.[9] By inhibiting OXPHOS, this compound may effectively target this resilient cell population, which is responsible for tumor recurrence and metastasis.[9][10]

Quantitative Data on this compound Cytotoxicity

The cytotoxic efficacy of this compound has been quantified across various cancer cell lines and models. The data highlights its potency, particularly under conditions mimicking the tumor microenvironment.

| Cell Line / Model | Cancer Type | Assay Condition | IC50 / Effective Concentration | Reference |

| HCT116 Spheroids | Colon Carcinoma | 3D Spheroid Culture | IC50 ≈ 10 µM | [7] |

| Multiple Cancer Lines | Various | 2D Monolayer Culture | IC50 range: 0.039 - 0.51 µM | [6] |

| Neuroblastoma Cells | Neuroblastoma | 2D Culture | Effective at 200 nM and 400 nM | [8] |

| Ovarian Cancer Cells | Ovarian Cancer | 2D Culture (in synergy) | Effective at 20–40 nmol/L (with PARPi) | [2] |

| HCT116, HT29, etc. | Colon Cancer | 2D Monolayer Culture | See Box-Plot Data in Source | [11] |

| Mycobacterium abscessus | N/A (Bacteria) | Broth Microdilution | MIC: 4 µg/mL–16 µg/mL | [12] |

Key Signaling Pathways and Cellular Responses

This compound's disruption of mitochondrial function elicits several downstream effects and cellular responses, which can be exploited for therapeutic benefit.

4.1. Primary Cytotoxic Pathway

This compound acts as an iron chelator, which directly inhibits mitochondrial oxidative phosphorylation. This leads to a severe drop in ATP production, causing a bioenergetic crisis that results in tumor cell death.

References

- 1. A phase I study of the safety and tolerability of this compound, an Iron Chelator, in patients with refractory advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Disrupts Homologous Recombination and Synergizes with PARP Inhibitors and Cisplatin by Inhibiting Histone Lysine Demethylases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. This compound, an anticancer iron chelator, exerts antimicrobial effects on Mycobacterium abscessus infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Comparative Study on the Complexation of the Anticancer Iron Chelator this compound with Essential Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. | BioWorld [bioworld.com]

- 8. Iron Chelator this compound Inhibits Mitochondrial Respiration and Promotes Sensitization of Neuroblastoma Cells in Nutrition-Restricted Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Potential Therapies Targeting Metabolic Pathways in Cancer Stem Cells [mdpi.com]

- 10. Role of Mitochondria in Cancer Stem Cell Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound, an anticancer iron chelator, exerts antimicrobial effects on Mycobacterium abscessus infections - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: VLX600 In Vitro Assays for Colon Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Abstract: VLX600 is a small molecule compound identified as a potent anti-cancer agent, particularly effective against metabolically stressed cells found in the nutrient-deprived microenvironments of solid tumors.[1] Its mechanism of action involves the disruption of mitochondrial function, leading to a bioenergetic catastrophe and subsequent cell death in cancer cells.[2] In colon cancer, this compound has demonstrated significant efficacy, selectively targeting malignant cells while showing less toxicity to normal cells.[1] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of this compound in colon cancer cell lines. The protocols cover cell viability, clonogenic survival, apoptosis, and mechanistic studies of mitochondrial function and related signaling pathways.

Mechanism of Action

This compound primarily targets mitochondrial respiration in cancer cells.[3] This is particularly effective in the often hypoxic and nutrient-poor core of solid tumors where cells are already metabolically compromised.[2] The inhibition of mitochondrial function by this compound leads to a sharp decrease in cellular ATP levels.[2][4] This energy crisis triggers a protective autophagic response, evidenced by the induction of LC3-II.[4] However, this protective mechanism is often insufficient, and the profound bioenergetic collapse ultimately leads to cancer cell apoptosis.[2] In colon cancer cells, this process is also associated with the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[4]

References

Application Note: Utilizing VLX600 for Targeted Therapy in 3D Tumor Spheroid Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Three-dimensional (3D) tumor spheroids are increasingly recognized as superior models for preclinical drug screening compared to traditional 2D cell cultures. They more accurately mimic the complex microenvironment of solid tumors, including gradients of oxygen, nutrients, and pH, as well as intricate cell-cell and cell-matrix interactions.[1][2] Within these spheroids, a population of quiescent or "sleeping" cancer cells often resides in hypoxic and nutrient-deprived regions, contributing significantly to therapeutic resistance and tumor recurrence.[3][4][5][6]

VLX600 is a novel anti-cancer agent that has shown promise in targeting these otherwise resilient cell populations.[3][5] This application note provides a detailed overview and protocols for the use of this compound in 3D tumor spheroid models, offering a valuable tool for researchers investigating new cancer therapeutic strategies.

Mechanism of Action

This compound exerts its cytotoxic effects through a dual mechanism of action. It functions as an iron chelator and an inhibitor of mitochondrial oxidative phosphorylation (OXPHOS).[7][8][9] This disruption of mitochondrial function leads to a severe energy crisis, or "bioenergetic catastrophe," within cancer cells.[6][10] Notably, this compound is particularly effective against quiescent cells in the poorly vascularized, metabolically stressed core of solid tumors, which are often resistant to conventional chemotherapies that target rapidly dividing cells.[3][4][7] In some cancer cell types, such as glioblastoma, this compound has been shown to induce a form of autophagy-dependent cell death.[9]

Signaling Pathway and Experimental Workflow Diagrams

Caption: Mechanism of action of this compound in cancer cells.

Caption: A typical experimental workflow for evaluating this compound in 3D tumor spheroid models.

Quantitative Data Summary

The following tables summarize the reported effects of this compound on various cancer cell lines, with a focus on data generated from 3D spheroid models.

Table 1: Cytotoxicity of this compound in 3D Tumor Spheroid Models

| Cell Line | Spheroid Model | This compound Concentration | Effect | Reference |

| HCT 116 (Colon Carcinoma) | Monoculture Spheroids | 6 µM | Potently reduced cell viability | |

| HCT 116 (Colon Carcinoma) | Monoculture Spheroids | IC50 = 10 µM | 50% inhibition of cell viability | |

| Glioblastoma Stem-like Cells (GSCs) | Spheroid Cultures | Not specified | Pronounced tumor cell-killing effects | [9] |

| Neuroblastoma | 3D Culture | IC50 concentrations | Induces efficient cell death | [11] |

Table 2: Effects of this compound on Cellular Processes in 3D Spheroid Models

| Cell Line | Spheroid Model | Parameter Measured | This compound Concentration | Observed Effect | Reference |

| HCT 116 (Colon Carcinoma) | Monoculture Spheroids | Clonogenicity | 6 µM | Reduced clonogenicity of dispersed cells | |

| HCT 116 (Colon Carcinoma) | Monoculture Spheroids | Gene Expression | Not specified | Suggestive of a HIF-1α-dependent glycolytic response | |

| HCT 116 (Colon Carcinoma) | Monolayers | Cellular ATP Levels | Not specified | Decreased | |

| HCT 116 (Colon Carcinoma) | Monolayers | Oxygen Consumption Rate | Not specified | Reduced | |

| Glioblastoma (adherent and spheroids) | Spheroid Cultures | Oxygen Consumption | Not specified | Decreased | [9] |

| Glioblastoma (adherent and spheroids) | Spheroid Cultures | Mitophagy | Not specified | Induced | [9] |

Experimental Protocols

Protocol 1: Formation of 3D Tumor Spheroids (Liquid Overlay Technique)

This protocol describes a common method for generating uniform spheroids suitable for drug testing.

Materials:

-

Cancer cell line of interest (e.g., HCT 116)

-

Complete cell culture medium

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

Ultra-low attachment (ULA) round-bottom 96-well plates

-

Hemocytometer or automated cell counter

Procedure:

-

Culture cancer cells in standard 2D flasks until they reach approximately 80% confluency.

-

Wash the cells with PBS and detach them using trypsin-EDTA.

-

Neutralize the trypsin with complete culture medium and collect the cells in a conical tube.

-

Centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in fresh complete medium.

-

Perform a cell count and determine cell viability.

-

Dilute the cell suspension to the desired concentration for seeding (e.g., 1,000-5,000 cells per well, to be optimized for each cell line).

-

Carefully dispense the cell suspension into the wells of a ULA 96-well plate.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-5 days to allow for spheroid formation. Spheroid size and compactness should be monitored daily.

Protocol 2: this compound Treatment of 3D Tumor Spheroids and Viability Assessment (ATP-based Assay)

This protocol outlines the treatment of established spheroids with this compound and the subsequent measurement of cell viability.

Materials:

-

Pre-formed 3D tumor spheroids in a ULA 96-well plate

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Complete cell culture medium

-

3D-compatible cell viability reagent (e.g., CellTiter-Glo® 3D)

-

Opaque-walled 96-well plates suitable for luminescence reading

-

Luminometer

Procedure:

-

Prepare a serial dilution of this compound in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

-

Carefully remove a portion of the medium from each well of the spheroid plate and replace it with the medium containing the appropriate concentration of this compound or vehicle control.

-

Incubate the spheroids with this compound for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Following treatment, allow the plate to equilibrate to room temperature for approximately 30 minutes.

-

Add the 3D cell viability reagent to each well according to the manufacturer's instructions.

-

Lyse the spheroids by shaking the plate for a recommended time to ensure complete ATP release.

-

Transfer the lysate to an opaque-walled 96-well plate.

-

Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.

Protocol 3: Analysis of Hypoxia in this compound-Treated Spheroids (Pimonidazole Staining)

This protocol describes a method to assess changes in hypoxic regions within spheroids following this compound treatment.

Materials:

-

Pre-formed and this compound-treated 3D tumor spheroids

-

Pimonidazole hydrochloride solution

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against pimonidazole adducts

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Microscope slides and coverslips

-

Fluorescence microscope or high-content imaging system

Procedure:

-

One to two hours before the end of the this compound treatment period, add pimonidazole hydrochloride to the culture medium of the spheroids at a final concentration of 100-200 µM.

-

Incubate the spheroids under standard culture conditions for the remainder of the treatment time.

-

Carefully collect the spheroids and wash them with PBS.

-

Fix the spheroids with 4% paraformaldehyde for 1-2 hours at room temperature.

-

Wash the spheroids with PBS and permeabilize them with permeabilization buffer for 20-30 minutes.

-

Block non-specific antibody binding by incubating the spheroids in blocking solution for 1 hour.

-

Incubate the spheroids with the primary antibody against pimonidazole overnight at 4°C.

-

Wash the spheroids with PBS and incubate them with the fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

-

Counterstain the nuclei with DAPI.

-

Mount the spheroids on microscope slides and image them using a fluorescence microscope. The fluorescent signal from the secondary antibody will indicate the hypoxic regions within the spheroids.

Protocol 4: Clonogenicity Assay of Dispersed Spheroid Cells

This protocol assesses the long-term survival and proliferative capacity of cells from spheroids after this compound treatment.

Materials:

-

This compound-treated and control spheroids

-

Trypsin-EDTA

-

Single-cell dissociation buffer (e.g., Accumax)

-

Complete cell culture medium

-

6-well plates or culture dishes

-

Crystal violet staining solution

Procedure:

-

Collect the treated and control spheroids from the ULA plates.

-

Wash the spheroids with PBS.

-

Dissociate the spheroids into a single-cell suspension using trypsin-EDTA or a gentle single-cell dissociation buffer. Pipette gently to aid dissociation.

-

Neutralize the dissociation agent with complete medium and centrifuge the cells.

-

Resuspend the cell pellet in fresh medium and perform a cell count.

-

Seed a known number of viable cells (e.g., 500-1000 cells) into each well of a 6-well plate containing fresh complete medium.

-

Incubate the plates for 10-14 days, allowing colonies to form.

-

After the incubation period, wash the plates with PBS, fix the colonies with a suitable fixative (e.g., methanol), and stain them with crystal violet solution.

-

Wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of >50 cells) in each well. The plating efficiency and surviving fraction can then be calculated to determine the effect of this compound on the clonogenic potential of the spheroid cells.

This compound presents a compelling therapeutic strategy for targeting the metabolically compromised and often chemoresistant cells within solid tumors. The use of 3D tumor spheroid models provides a physiologically relevant platform to evaluate the efficacy and mechanism of action of this compound. The protocols outlined in this application note offer a framework for researchers to investigate the potential of this compound in a preclinical setting, contributing to the development of more effective cancer therapies.

References

- 1. moleculardevices.com [moleculardevices.com]

- 2. High-Content Assays for Characterizing the Viability and Morphology of 3D Cancer Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Linking hypoxia, DNA damage and proliferation in multicellular tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. boa.unimib.it [boa.unimib.it]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A method for estimating the oxygen consumption rate in multicellular tumour spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for VLX600 Administration in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of VLX600, a novel anti-cancer agent, in mouse xenograft models. The information compiled here is intended to assist in the design and execution of preclinical studies to evaluate the efficacy of this compound.

Introduction to this compound

This compound is a small molecule that has shown promise in targeting the metabolic vulnerabilities of cancer cells. It functions as an iron chelator, which leads to the inhibition of mitochondrial oxidative phosphorylation (OXPHOS). This mechanism of action is particularly effective against quiescent and metabolically stressed cells found in the poorly vascularized regions of solid tumors, which are often resistant to conventional chemotherapies.[1][2] Furthermore, this compound has been shown to disrupt homologous recombination (HR) DNA repair by inhibiting iron-dependent histone lysine demethylases (KDMs), suggesting its potential in combination therapies with PARP inhibitors and platinum-based agents.[1][3]

Mechanism of Action

The primary mechanism of this compound involves the chelation of intracellular iron, a critical cofactor for numerous cellular processes, including mitochondrial respiration. By sequestering iron, this compound disrupts the electron transport chain, leading to a decrease in ATP production and inducing a state of "bioenergetic catastrophe" in cancer cells.[4] This targeted disruption of energy metabolism makes this compound a promising agent for treating solid tumors with hypoxic and nutrient-deprived microenvironments.

Signaling Pathways Affected by this compound

This compound has been demonstrated to impact several key signaling pathways implicated in cancer progression:

-

mTOR Signaling: By inducing an energy crisis through mitochondrial inhibition, this compound can lead to the downregulation of the mTOR signaling pathway. This has been observed through a reduction in the phosphorylation of 4E-BP1, a key downstream effector of mTOR.

-

Homologous Recombination (HR) Repair: this compound's iron chelation activity inhibits the function of iron-dependent histone lysine demethylases (KDMs), which are crucial for the repair of DNA double-strand breaks through the HR pathway. This disruption of DNA repair can sensitize cancer cells to DNA-damaging agents.[1][3]

While a direct link between this compound and the Wnt/β-catenin signaling pathway has not been definitively established in the reviewed literature, it is known that celecoxib, when used in combination with oxaliplatin, can reduce β-catenin protein expression in colon cancer xenografts.[5] Given that this compound has been studied in combination with oxaliplatin, further research may explore potential indirect effects on this pathway.

Data Presentation: In Vivo Efficacy of this compound

The following tables summarize the quantitative data on the anti-tumor efficacy of this compound in various mouse xenograft models.

Table 1: Single-Agent Activity of this compound in Colon Cancer Xenograft Models

| Xenograft Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition (% TGI) | Reference |

| Colorectal Cancer | HCT116 | 16 mg/kg, i.v., b.i.d., 5 days | Data not specified, but showed anti-cancer activity | [1] |

| Colorectal Cancer | HT29 | 16 mg/kg, i.v., b.i.d., 5 days | Data not specified, but showed anti-cancer activity | [1] |

Table 2: Combination Therapy with this compound in Colon Cancer Xenograft Models

| Xenograft Model | Combination Treatment | Dosing Regimen | Outcome | Reference |

| Colon Cancer | This compound + Oxaliplatin | Not specified | More effective than oxaliplatin alone without substantial systemic toxicity | [3] |

| Colon Cancer | Celecoxib + Oxaliplatin | Not specified | 63% tumor inhibition | [5] |

Table 3: Efficacy of Other Agents in Colon Cancer Xenograft Models for Context

| Xenograft Model | Cell Line | Treatment | Tumor Growth Inhibition (% TGI) | Reference |

| Colorectal Cancer | COLO205 | VEGF-A/Ang-2 bispecific antibody | 87% | [6][7] |

| Colorectal Cancer | COLO205 | VEGF-A inhibition alone | 66% | [6][7] |

| Colorectal Cancer | COLO205 | Ang-2 inhibition alone | 47% | [6][7] |

Experimental Protocols

Protocol 1: Establishment of a Subcutaneous HCT116 Colorectal Cancer Xenograft Model

This protocol outlines the procedure for establishing a subcutaneous xenograft model using the HCT116 human colorectal carcinoma cell line.

Materials:

-

HCT116 human colorectal cancer cell line

-

Culture medium (e.g., McCoy's 5A with 10% FBS)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

Matrigel® Basement Membrane Matrix

-

6-8 week old female immunodeficient mice (e.g., NOD/SCID or athymic nude mice)

-

Syringes (1 mL) and needles (27-30 gauge)

-

Calipers

Procedure:

-

Cell Culture: Culture HCT116 cells in a T75 flask at 37°C in a humidified atmosphere with 5% CO2. Ensure cells are in the exponential growth phase before harvesting.

-

Cell Harvesting:

-

Aspirate the culture medium.

-

Wash the cell monolayer with sterile PBS.

-

Add 2-3 mL of Trypsin-EDTA and incubate for 2-5 minutes until cells detach.

-

Neutralize the trypsin with complete culture medium.

-

Transfer the cell suspension to a 15 mL conical tube and centrifuge at 1000 rpm for 5 minutes.

-